molecular formula C16H15FN2O3 B15075800 Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate

Cat. No.: B15075800
M. Wt: 302.30 g/mol
InChI Key: VBTZVXMYIIFSRH-UHFFFAOYSA-N
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Description

1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA typically involves the reaction of 4-(ETHOXYCARBONYL)ANILINE with 2-FLUOROPHENYL ISOCYANATE. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(METHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA
  • 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-CHLOROPHENYL)UREA
  • 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-BROMOPHENYL)UREA

Uniqueness

1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

ethyl 4-[(2-fluorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)

InChI Key

VBTZVXMYIIFSRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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